Larvicidal Potency Against Trichinella spiralis: Heterocyclic Benzimidazolides vs. Albendazole
Novel heterocyclic benzimidazolide derivatives demonstrate superior in vitro larvicidal efficacy against Trichinella spiralis compared to the standard anthelmintic albendazole [1]. The methanimine derivative 4a exhibits activity comparable to ivermectin, while structural modifications like changing the linker group to a hydrazone lead to a quantifiable reduction in potency [2].
| Evidence Dimension | Larvicidal efficacy |
|---|---|
| Target Compound Data | Higher efficacy than albendazole; Compound 4a activity comparable to ivermectin; a 23% reduction in activity was observed for hydrazone derivative 6a compared to methanimine 4a |
| Comparator Or Baseline | Albendazole; Ivermectin |
| Quantified Difference | Superior to albendazole; Comparable to ivermectin; 23% reduction with -NH-N=CH- linker |
| Conditions | In vitro biological activity screening on isolated encapsulated muscle larvae of Trichinella spiralis |
Why This Matters
This direct comparison provides procurement justification for selecting specific benzimidazolide derivatives (like compound 4a) over the standard of care (albendazole) for research focused on trichinellosis and anthelmintic drug discovery.
- [1] Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. Applied Sciences, 2025, 15(12), 6758. View Source
- [2] Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. Applied Sciences, 2025, 15(12), 6758. View Source
